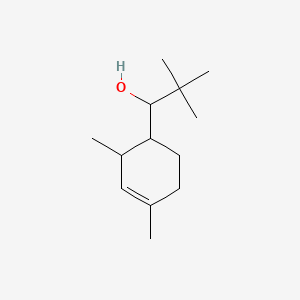
alpha-(1,1-Dimethylethyl)-2,4-dimethylcyclohex-3-ene-1-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 304-883-6, également connu sous le nom d'alpha-(1,1-diméthyléthyl)-2,4-diméthylcyclohex-3-ène-1-méthanol, est un composé chimique figurant dans l'inventaire européen des substances chimiques commerciales existantes. Ce composé se caractérise par sa structure moléculaire unique, qui comprend un cycle cyclohexène substitué par un groupe méthanol et des groupes tert-butyle et méthyle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'alpha-(1,1-diméthyléthyl)-2,4-diméthylcyclohex-3-ène-1-méthanol implique généralement les étapes suivantes :
Formation du cycle cyclohexène : La première étape consiste à former le cycle cyclohexène par une réaction de Diels-Alder entre un diène et un diénophile.
Réactions de substitution : Le cycle cyclohexène est ensuite soumis à des réactions de substitution pour introduire les groupes tert-butyle et méthyle. Ces réactions nécessitent souvent l'utilisation de bases fortes ou d'acides comme catalyseurs.
Introduction du groupe méthanol :
Méthodes de production industrielle
Dans un contexte industriel, la production d'alpha-(1,1-diméthyléthyl)-2,4-diméthylcyclohex-3-ène-1-méthanol est généralement réalisée dans des réacteurs à grande échelle sous conditions contrôlées. Le procédé implique l'utilisation de réactifs et de catalyseurs de haute pureté pour assurer le rendement et la pureté souhaités du produit. Les conditions réactionnelles, telles que la température, la pression et la durée de la réaction, sont optimisées pour maximiser l'efficacité et minimiser les sous-produits.
Analyse Des Réactions Chimiques
Types de réactions
L'alpha-(1,1-diméthyléthyl)-2,4-diméthylcyclohex-3-ène-1-méthanol subit divers types de réactions chimiques, notamment :
Oxydation : Le groupe méthanol peut être oxydé pour former une cétone ou un aldéhyde.
Réduction : Le composé peut être réduit pour former un dérivé cyclohexane saturé.
Substitution : Les groupes tert-butyle et méthyle peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile ou électrophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium, le trioxyde de chrome et le tétroxyde d'osmium.
Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium sont couramment utilisés.
Substitution : Des catalyseurs tels que l'acide sulfurique ou le chlorure d'aluminium sont souvent utilisés dans les réactions de substitution.
Principaux produits
Oxydation : Les principaux produits incluent les cétones et les aldéhydes.
Réduction : Le principal produit est un dérivé cyclohexane saturé.
Substitution : Les produits varient en fonction des substituants introduits.
Applications de la recherche scientifique
L'alpha-(1,1-diméthyléthyl)-2,4-diméthylcyclohex-3-ène-1-méthanol a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules organiques complexes.
Biologie : Le composé est étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : La recherche est en cours pour explorer ses applications thérapeutiques potentielles, y compris son utilisation comme précurseur dans la synthèse de médicaments.
Industrie : Il est utilisé dans la production de parfums, d'arômes et d'autres produits chimiques de spécialité.
Mécanisme d'action
Le mécanisme d'action de l'alpha-(1,1-diméthyléthyl)-2,4-diméthylcyclohex-3-ène-1-méthanol implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un ligand, se liant aux récepteurs ou aux enzymes et modulant leur activité. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et du contexte dans lequel le composé est utilisé.
Applications De Recherche Scientifique
Alpha-(1,1-dimethylethyl)-2,4-dimethylcyclohex-3-ene-1-methanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of alpha-(1,1-dimethylethyl)-2,4-dimethylcyclohex-3-ene-1-methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
- Alpha-(1,1-diméthyléthyl)-2,4-diméthylcyclohexane-1-méthanol
- Alpha-(1,1-diméthyléthyl)-2,4-diméthylcyclohex-3-ène-1-éthanol
- Alpha-(1,1-diméthyléthyl)-2,4-diméthylcyclohex-3-ène-1-propanol
Unicité
L'alpha-(1,1-diméthyléthyl)-2,4-diméthylcyclohex-3-ène-1-méthanol est unique en raison de son motif de substitution spécifique sur le cycle cyclohexène, qui lui confère des propriétés chimiques et physiques distinctes. Cette unicité le rend précieux dans diverses applications, en particulier dans la synthèse de molécules organiques complexes et de produits chimiques de spécialité.
Propriétés
Numéro CAS |
94291-58-4 |
|---|---|
Formule moléculaire |
C13H24O |
Poids moléculaire |
196.33 g/mol |
Nom IUPAC |
1-(2,4-dimethylcyclohex-3-en-1-yl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C13H24O/c1-9-6-7-11(10(2)8-9)12(14)13(3,4)5/h8,10-12,14H,6-7H2,1-5H3 |
Clé InChI |
UMOGODYPTSXWLH-UHFFFAOYSA-N |
SMILES canonique |
CC1C=C(CCC1C(C(C)(C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




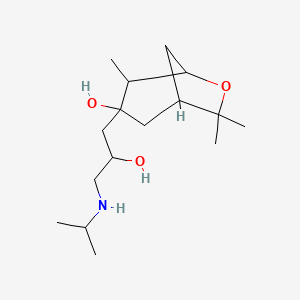
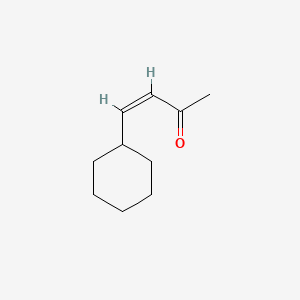

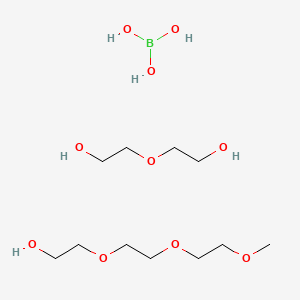
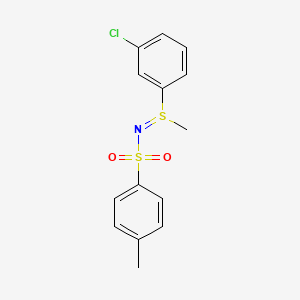
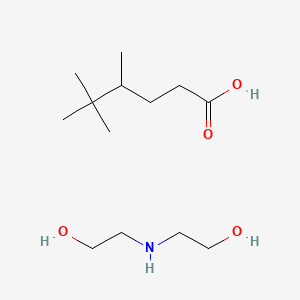

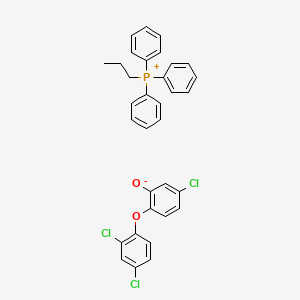

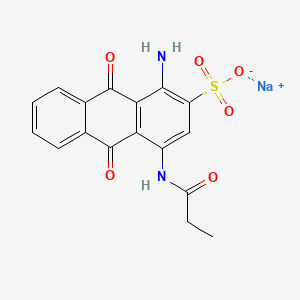
![1-[4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B12693953.png)

